PAPP-A

Descripción general

Descripción

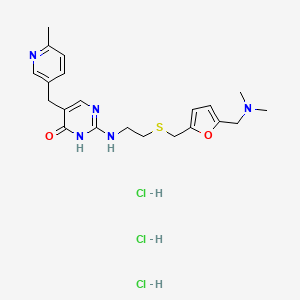

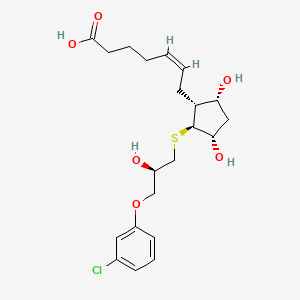

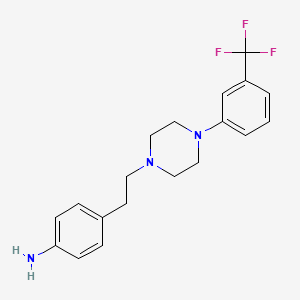

LY 165,163 es un compuesto químico conocido por su actividad como agonista parcial de los receptores de serotonina 5-HT1A y 5-HT1D. También exhibe una marcada actividad en los receptores dopaminérgicos D2 (D3 y D1) tanto presinápticos como postsinápticos . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, incluido el tratamiento del dolor ocular .

Aplicaciones Científicas De Investigación

LY 165,163 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

LY 165,163 ejerce sus efectos principalmente a través de su actividad como agonista parcial de los receptores de serotonina 5-HT1A y 5-HT1D . También actúa sobre los receptores dopaminérgicos D2 (D3 y D1) . El compuesto disminuye la acumulación de 5-hidroxitriptófano y aumenta la acumulación de dopamina en la corteza y el estriado . Esta modulación de las vías de serotonina y dopamina es responsable de sus efectos farmacológicos.

Direcciones Futuras

PAPP-A is a promising target for achieving clinical benefits, especially in the context of triple negative breast cancer . The relationship and mechanisms involving this compound reveal the potential for more treatment options that can lead to successful immunotherapeutic targets and the ability to assist with better predicting clinical outcomes in TNBC .

Análisis Bioquímico

Biochemical Properties

PAPP-A is involved in the regulation of Insulin-like Growth Factor (IGF) availability through its specific proteolytic activity against IGF Binding Protein 4 (IGFBP-4) . This interaction between this compound and IGFBP-4 is crucial for the modulation of IGF signaling pathways .

Cellular Effects

This compound influences cell function by modulating the IGF signaling pathways, which are critical for cell growth, differentiation, and survival . Changes in this compound levels can impact these cellular processes, potentially leading to complications such as pre-eclampsia .

Molecular Mechanism

The molecular mechanism of this compound involves its proteolytic activity toward IGFBP-4, which requires the cooperation of two subunits of the this compound dimer . This proteolytic activity releases IGFs, allowing them to bind to their receptors and exert their effects .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, low levels of this compound in the first trimester of pregnancy have been associated with a higher incidence of pre-eclampsia .

Metabolic Pathways

This compound is involved in the IGF signaling pathway, a critical metabolic pathway that regulates growth and development . It interacts with IGFBP-4 to modulate the availability of IGFs .

Transport and Distribution

This compound is produced in the placenta and released into the maternal bloodstream , indicating that it is transported and distributed through the circulatory system.

Métodos De Preparación

La síntesis de LY 165,163 implica la sustitución de piperazina por grupos 2-(4-aminofenil)etil y 3-(trifluorometil)fenil en las posiciones 1 y 4, respectivamente . La ruta sintética normalmente implica los siguientes pasos:

Formación del núcleo de piperazina: Esto implica la reacción de aminas apropiadas con piperazina.

Reacciones de sustitución: El núcleo de piperazina se sustituye entonces con grupos 2-(4-aminofenil)etil y 3-(trifluorometil)fenil bajo condiciones de reacción específicas.

Análisis De Reacciones Químicas

LY 165,163 experimenta diversas reacciones químicas, incluidas:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: LY 165,163 puede reducirse para formar derivados reducidos.

Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el núcleo de piperazina y los anillos aromáticos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

LY 165,163 es único en su doble actividad en los receptores de serotonina y dopamina. Los compuestos similares incluyen:

1-(3-(trifluorometil)fenil)piperazina: Este compuesto comparte similitudes estructurales con LY 165,163 y también actúa sobre los receptores de serotonina.

4-(2-(4-(3-(trifluorometil)fenil)-1-piperazinil)etil)bencenamina: Otro compuesto estructuralmente relacionado con actividad sobre los receptores de serotonina.

La singularidad de LY 165,163 reside en su actividad combinada en los receptores de serotonina y dopamina, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

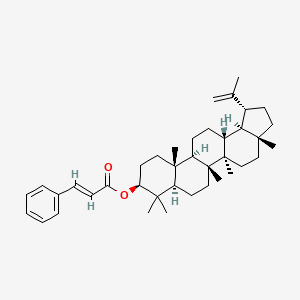

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3/c20-19(21,22)16-2-1-3-18(14-16)25-12-10-24(11-13-25)9-8-15-4-6-17(23)7-5-15/h1-7,14H,8-13,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAKALASJNGQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171136 | |

| Record name | 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1814-64-8 | |

| Record name | LY 165163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-165163 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HAJ699EWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 4-aminobenzoate](/img/structure/B1675503.png)